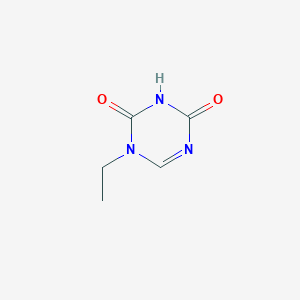
Ethyl 3-(4-iodophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-iodophenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 3-(4-iodophenyl)propanoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-iodophenyl)propanoate typically involves the esterification of 3-(4-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Products include 3-(4-substituted phenyl)propanoates.
Reduction: The major product is 3-(4-iodophenyl)propanol.
Oxidation: The major product is 3-(4-iodophenyl)propanoic acid.
Applications De Recherche Scientifique
Ethyl 3-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-iodophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-bromophenyl)propanoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl 3-(4-chlorophenyl)propanoate: Contains a chlorine atom, which affects its chemical properties and uses.
Ethyl 3-(4-fluorophenyl)propanoate:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of the halogen atom in determining the compound’s characteristics.
Propriétés
Formule moléculaire |
C11H13IO2 |
|---|---|
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
ethyl 3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
Clé InChI |
DFCMAJHJFMODLG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine](/img/structure/B8650515.png)







![Methyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8650570.png)


